molecular formula C15H16N4O2 B2711531 (5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 1953923-93-7

(5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2711531
CAS RN: 1953923-93-7
M. Wt: 284.319
InChI Key: ITNCSLJWTOIJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has been found to have potential applications in scientific research. In

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Heterocyclic Compounds: Studies have demonstrated the synthesis of various heterocyclic compounds, highlighting methodologies that could be relevant to the synthesis or understanding of (5-Methylpyrazin-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone. For example, Ochi et al. (1976) discussed the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, which shares structural motifs with the compound of interest (Ochi, Miyasaka, Kanada, & Arakawa, 1976).

Biological Activity

  • Antimicrobial and Antiviral Activity

    Research into the antimicrobial and antiviral activities of pyridine derivatives shows promise for the development of new therapeutic agents. Patel, Agravat, & Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, indicating potential applications in developing compounds with similar backbones for antimicrobial uses (Patel, Agravat, & Shaikh, 2011).

  • Anticancer Activity

    The search for novel anticancer agents has led to the synthesis and evaluation of pyrazole and pyrimidine derivatives. Studies like those by Katariya, Vennapu, & Shah (2021) demonstrate the synthesis of novel compounds with potential anticancer activities, providing insights into the design of similar heterocyclic compounds for therapeutic purposes (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and DFT Studies

  • Molecular Docking and DFT Calculations: The synthesis of heterocyclic compounds often accompanies computational studies to predict their biological activities. For instance, Farag & Fahim (2019) conducted DFT calculations and molecular docking studies on newly synthesized pyrazole and pyrimidine derivatives, offering a framework for predicting the activity of similar compounds (Farag & Fahim, 2019).

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-8-18-14(9-17-11)15(20)19-7-4-13(10-19)21-12-2-5-16-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNCSLJWTOIJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.